molecular formula C22H19ClN6O2 B2867721 8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921786-65-4

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2867721
CAS RN: 921786-65-4
M. Wt: 434.88
InChI Key: YTGDXJKVXUVPIQ-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine in 72% yield .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of novel heterocycles similar to the specified compound, revealing their antitumor activities. For instance, studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines showed significant activity against P 388 leukemia. Although the specific compound was not directly studied, these findings highlight the potential of related heterocyclic compounds in cancer research (Ueda et al., 1987).

Antifungal Compound Study

Another study focused on the thermodynamics of solubility and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class. While not the exact compound, this research provides insight into the physicochemical properties and biological relevance of similar structures, indicating their potential application in developing antifungal therapies (Volkova et al., 2020).

Oxidation and Polymerization Applications

Research into the oxidation of pyrazolines to pyrazoles using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel reagent under mild conditions demonstrates the chemical versatility and potential application in synthetic chemistry of compounds with similar structures (Zolfigol et al., 2006).

Green Chemistry and Polycondensation

The combination of ionic liquids and microwave irradiation for the polycondensation of compounds containing the triazole structure with diisocyanates highlights a green protocol for producing polymers with potential industrial applications (Mallakpour & Rafiee, 2007).

Mechanism of Action

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives, future research could focus on the synthesis and biological activity of similar compounds .

properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-13-8-4-5-9-14(13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-10-6-7-11-16(15)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGDXJKVXUVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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